PROTAC Sirt2 Degrader-1

Übersicht

Beschreibung

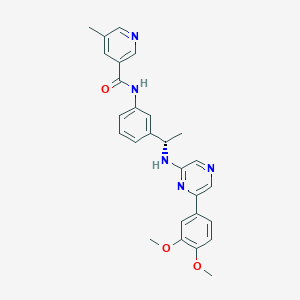

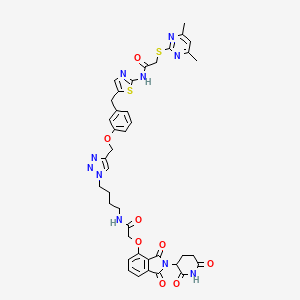

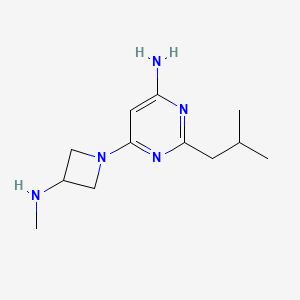

PROTAC Sirt2 Degrader-1 is a potent proteolysis targeting chimera (PROTAC) that acts as a Sirt2 degrader . It is composed of a highly potent and isotype-selective Sirt2 inhibitor, a linker, and a bona fide Cereblon ligand for E3 ubiquitin ligase . It shows an IC50 of 0.25 μM for Sirt2, with no effect on Sirt1/Sirt3 .

Synthesis Analysis

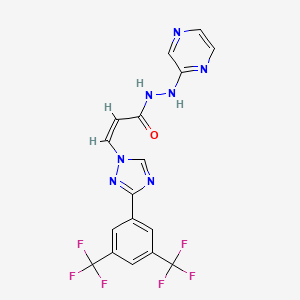

The formation of this compound involves a Cu (I)-catalyzed cycloaddition of a thalidomide-derived azide to an alkynylated inhibitor . This thalidomide-derived azide and the highly versatile linking strategy can be readily adapted to alkynylated ligands of other targets .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a combination of the unique features of the sirtuin rearranging ligands (SirReals) as highly potent and isotype-selective Sirt2 inhibitors with thalidomide, a bona fide cereblon ligand .Chemical Reactions Analysis

The chemical reactions involved in the action of this compound are complex. The PROTAC binds to the target protein and E3 ligase to form a ternary complex, marking the target protein with the label of ubiquitination .Wissenschaftliche Forschungsanwendungen

Epigenetische Protein-Degrader

PROTACs, darunter Sirt2-PROTAC-1, gewinnen zunehmend an Bedeutung bei der Behandlung verschiedener epigenetischer Erkrankungen {svg_1}. Sie spielen eine wichtige Rolle bei Zellwachstum, -entwicklung und -differenzierung, indem sie die Genexpression dynamisch regulieren und die genomische Stabilität gewährleisten {svg_2}.

Überwindung von Arzneimittelresistenz

PROTACs haben ein großes Potenzial, Arzneimittelresistenz zu überwinden und nicht-adressierbare Zielstrukturen anzugreifen {svg_3}. Dies ist besonders wichtig, da die Wirksamkeit von gezielten Medikamenten oft durch Arzneimittelresistenz begrenzt ist {svg_4}.

Zielerkennung und -validierung

Die PROTAC-Technologie hat Forscher dazu veranlasst, sich aufgrund des einzigartigen Wirkmechanismus und der dynamischen Regulierungseigenschaften von Proteinen auf die Entwicklung von Werkzeugen der chemischen Biologie zu konzentrieren {svg_5}. PROTACs, darunter Sirt2-PROTAC-1, sind zu einem unverzichtbaren Werkzeug für die Zielerkennung und -validierung geworden {svg_6}.

Histondeacetylase (HDAC)-Degrader

Sirt2-PROTAC-1 ist ein Histondeacetylase (HDAC)-PROTAC, der seit der ersten Berichterstattung über seine Fähigkeit, den Abbau von SIRT2 im Jahr 2017 zu induzieren, weit verbreitet ist {svg_7}. Bis heute wurden zehn der achtzehn HDACs (HDACs 1–8, HDAC10 und SIRT2) erfolgreich durch HDAC-PROTACs angegriffen und abgebaut {svg_8}.

Regulation des Mikrotubuli-Netzwerks

In HeLa-Zellen induzierte Sirt2-PROTAC-1 einen isotyp-selektiven Abbau von Sirt2, der zu einer Hyperacetylierung des Mikrotubuli-Netzwerks in Verbindung mit einer verstärkten Prozessverlängerung führt {svg_9}.

Antifibrotische Zielmedikamente

Sirt2-PROTAC-1 hat potenzielle Anwendungen bei der Entwicklung von antifibrotischen Zielmedikamenten {svg_10}. Der Einsatz von PROTACs kann den Mangel an Spezifität und die großen Nebenwirkungen von Inhibitoren oder Antagonisten überwinden {svg_11}.

Wirkmechanismus

Target of Action

PROTAC Sirt2 Degrader-1, also known as Sirt2-PROTAC-1, is a SirReal-based PROTAC . Its primary target is Sirtuin 2 (Sirt2) , a member of the sirtuin family of proteins. Sirt2 is an NAD±dependent deacetylase involved in various cellular processes, including cell cycle regulation, metabolism, and aging .

Mode of Action

This compound operates by selectively binding to Sirt2 with an IC50 of 0.25 μM . It is composed of a highly potent and isotype-selective Sirt2 inhibitor, a linker, and a bona fide Cereblon ligand for E3 ubiquitin ligase .

Biochemical Pathways

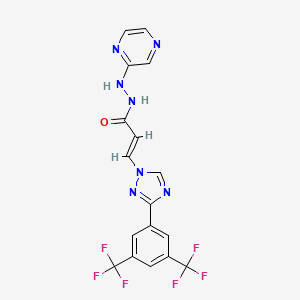

The mechanism of action of this compound involves the ubiquitin-proteasome system . The PROTAC molecule recruits and binds a protein of interest (Sirt2 in this case) while the other end of the molecule recruits and binds an E3 ubiquitin ligase . Simultaneous binding of the Sirt2 and ligase by the PROTAC induces ubiquitylation of Sirt2 and its subsequent degradation by the ubiquitin-proteasome system .

Pharmacokinetics

It’s known that the compound shows an ic50 of 025 μM for Sirt2 , indicating its potent inhibitory activity

Result of Action

The primary result of this compound’s action is the degradation of Sirt2 . This leads to the hyperacetylation of the microtubule network coupled with enhanced process elongation .

Action Environment

It’s known that the efficacy of protacs can be influenced by various factors, including the expression levels of the target protein and e3 ligase, the cellular context, and the presence of competing endogenous ligands .

Zukünftige Richtungen

The future of PROTACs like Sirt2 Degrader-1 is promising. They are gaining attention as a differentiated therapeutic modality with the potential for oral dosing in the clinic . The field is poised to pursue targets that were previously considered 'undruggable’ . Furthermore, PROTACs are being tested for the regulation of various cancer epigenetic targets, potentially providing new directions and methods for cancer treatment .

Biochemische Analyse

Biochemical Properties

PROTAC Sirt2 Degrader-1 shows an IC50 of 0.25 μM for Sirt2, with no effect on Sirt1/Sirt3 (IC50s>100 μM) . It is a heterobifunctional small molecule consisting of two ligands joined by a linker: one ligand recruits and binds a protein of interest (POI) while the other recruits and binds an E3 ubiquitin ligase .

Cellular Effects

In HeLa cells, this compound induced isotype-selective Sirt2 degradation that results in the hyperacetylation of the microtubule network coupled with enhanced process elongation . Depletion of Sirt2 by this compound at a concentration of 10μM resulted in a more pronounced acetylation of the microtubule network with enhanced process elongation than enzymatic Sirt2 inhibition .

Molecular Mechanism

The molecular mechanism of this compound involves the recruitment of the Sirt2 protein and an E3 ubiquitin ligase. Simultaneous binding of the Sirt2 protein and ligase by the PROTAC induces ubiquitylation of the Sirt2 protein and its subsequent degradation by the ubiquitin–proteasome system (UPS), after which the PROTAC is recycled to target another copy of the Sirt2 protein .

Temporal Effects in Laboratory Settings

It is known that PROTACs generally induce protein degradation in a time-dependent manner .

Dosage Effects in Animal Models

It is known that the efficacy of PROTACs can vary with dosage, and that they can induce target protein degradation in both small and large animals .

Metabolic Pathways

It is known that PROTACs generally function through the ubiquitin-proteasome system, a major protein degradation pathway in cells .

Transport and Distribution

It is known that the efficacy of PROTACs can be influenced by the subcellular localization of the target protein .

Subcellular Localization

It is known that the efficacy of PROTACs can be influenced by the subcellular localization of the target protein .

Eigenschaften

IUPAC Name |

N-[4-[4-[[3-[[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-5-yl]methyl]phenoxy]methyl]triazol-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H40N10O8S2/c1-23-15-24(2)44-40(43-23)59-22-34(53)46-39-42-18-28(60-39)17-25-7-5-8-27(16-25)57-20-26-19-49(48-47-26)14-4-3-13-41-33(52)21-58-31-10-6-9-29-35(31)38(56)50(37(29)55)30-11-12-32(51)45-36(30)54/h5-10,15-16,18-19,30H,3-4,11-14,17,20-22H2,1-2H3,(H,41,52)(H,42,46,53)(H,45,51,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYRXFYWVDWPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)OCC4=CN(N=N4)CCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40N10O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

852.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

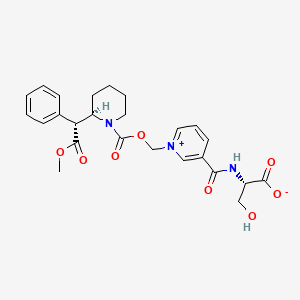

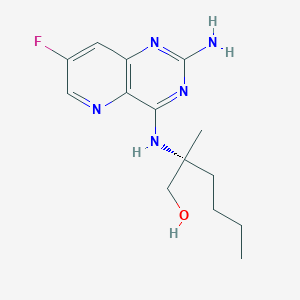

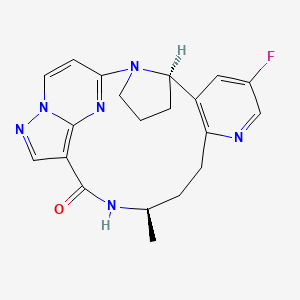

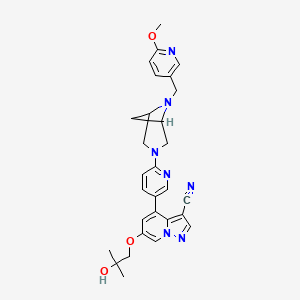

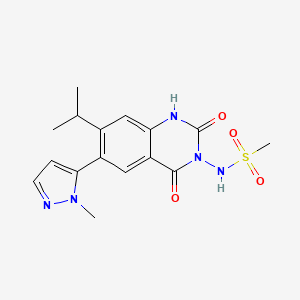

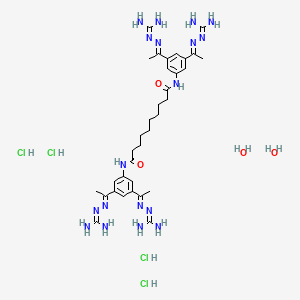

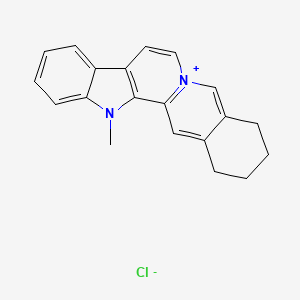

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1S,2S)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine](/img/structure/B610789.png)